Z-Val-Arg-Pro-DL-Arg-FMK

MALT1 paracaspase enzyme inhibition kinetics NF-κB signaling

Select Z-Val-Arg-Pro-DL-Arg-FMK (Z-VRPR-FMK) for irreversible MALT1 protease inhibition in ABC-DLBCL, B-ALL, and TCR signaling studies. This tetrapeptide features a C-terminal FMK warhead that forms a covalent adduct with the active-site cysteine, ensuring sustained target suppression independent of concentration fluctuations—a critical advantage over reversible inhibitors. Validated at 12.5–75 µM with atomic-level binding confirmed by a 1.75 Å co-crystal structure (PDB: 3V4O). Choose for reproducible pathway blockade and structural biology applications.

Molecular Formula C31H49FN10O6.CF3CO2H
Molecular Weight 790.81
Cat. No. B612299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Val-Arg-Pro-DL-Arg-FMK
SynonymsZ-Val-Arg-Pro-DL-Arg-FMK
Molecular FormulaC31H49FN10O6.CF3CO2H
Molecular Weight790.81
Structural Identifiers
InChIInChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38);(H,6,7)/t21?,22-,23-,25-;/m0./s1
InChIKeyWIPHXOQUHDJLCU-WTJMUODPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Storage-20°C

Z-Val-Arg-Pro-DL-Arg-FMK (Z-VRPR-FMK): Technical Overview for MALT1 Paracaspase Inhibition Research


Z-Val-Arg-Pro-DL-Arg-FMK (also designated Z-VRPR-FMK or z-VRPR-fmk) is a tetrapeptide-based, irreversible inhibitor of the paracaspase mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) . The compound comprises a Val-Arg-Pro-Arg peptide sequence bearing an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal fluoromethylketone (FMK) electrophilic warhead that forms a covalent adduct with the active-site cysteine residue of MALT1 [1]. Its design is rooted in substrate mimetics, specifically targeting the MALT1 active site with a reported Ki of 0.14 µM and achieving complete inhibition at 1.25 µM . As a selective, cell-permeable probe, it is employed to interrogate MALT1 protease function in NF-κB signaling, lymphocyte activation, and B-cell malignancies . CAS 1381885-28-4 (free base); typical purity specifications from commercial sources exceed 94% by HPLC .

Why Z-Val-Arg-Pro-DL-Arg-FMK Cannot Be Substituted with Other MALT1 Inhibitors or Pan-Caspase FMK Analogs


MALT1 inhibitors represent a chemically and mechanistically heterogeneous class encompassing peptide-based covalent inhibitors (e.g., Z-VRPR-FMK), small-molecule covalent inhibitors (e.g., MI-2), and allosteric non-covalent inhibitors (e.g., MLT-231, MLT-985). Substituting Z-VRPR-FMK with a generic 'MALT1 inhibitor' or pan-caspase FMK analog introduces substantial experimental variability due to critical differences in binding mode (active-site covalent vs. allosteric), potency (Ki values spanning over two orders of magnitude from 9 nM to 5.84 µM), target engagement kinetics, and off-target profiles [1]. Crucially, MALT1 possesses a unique P1 arginine-recognition pocket among CD clan cysteine proteases, distinguishing its substrate specificity from caspases and rendering broad-spectrum caspase inhibitors ineffective for MALT1-targeted studies [2]. Furthermore, peptide-based irreversible inhibitors like Z-VRPR-FMK provide sustained target suppression independent of cellular inhibitor concentration fluctuations—a property not replicated by reversible inhibitors—which directly impacts experimental interpretation in chronic treatment paradigms .

Z-Val-Arg-Pro-DL-Arg-FMK Comparative Evidence Guide: Quantified Differentiation Against MALT1 Inhibitor Analogs


MALT1 Paracaspase Inhibition Potency: Z-VRPR-FMK Ki (0.14 µM) Compared to MI-2 IC50 (5.84 µM)

Z-VRPR-FMK demonstrates a Ki of 0.14 µM against MALT1 paracaspase in biochemical assays, with complete inhibition observed at 1.25 µM . In contrast, the small-molecule irreversible MALT1 inhibitor MI-2 exhibits an IC50 of 5.84 µM in fluorescence-based protease activity assays . This represents an approximately 42-fold higher potency for Z-VRPR-FMK relative to MI-2 when comparing Ki (0.14 µM) to IC50 (5.84 µM).

MALT1 paracaspase enzyme inhibition kinetics NF-κB signaling

Cellular NF-κB Suppression: Z-VRPR-FMK Effective Concentration Range (12.5-75 µM) and BCL10 Cleavage Inhibition at 50 µM

In cellular contexts, Z-VRPR-FMK reduces NF-κB activation in lymphocytes at concentrations of 12.5 to 75 µM . Specific target engagement is demonstrated by suppression of BCL10 cleavage in ABC-DLBCL cell lines (HBL-1 and OCI-Ly3) following 36-hour treatment with 50 µM Z-VRPR-FMK [1]. This cellular activity profile is consistent with its biochemical Ki and establishes a validated concentration window for functional studies.

lymphocyte activation BCL10 cleavage NF-κB transcriptional regulation

Target Selectivity Profile: MALT1 Paracaspase Specificity Versus Broad-Spectrum Caspase FMK Inhibitors

Z-VRPR-FMK is a selective, irreversible inhibitor of the MALT1 paracaspase [1]. MALT1 belongs to the CD clan of cysteine proteases but is unique within this clan because it recognizes the basic amino acid arginine in the P1 pocket, whereas classical caspases require an aspartate residue at the P1 position [2]. This fundamental difference in substrate recognition means that pan-caspase FMK inhibitors (e.g., Z-VAD-FMK, Z-DEVD-FMK) do not effectively target MALT1, and conversely, Z-VRPR-FMK does not significantly inhibit caspases due to the arginine-directed P1 specificity .

protease selectivity caspase family paracaspase off-target profiling

Irreversible Covalent Binding Kinetics: Sustained Target Suppression Versus Reversible Inhibitors

Z-VRPR-FMK contains a C-terminal fluoromethylketone (FMK) electrophilic warhead that forms a stable, irreversible covalent thioether adduct with the active-site cysteine residue of MALT1, resulting in permanent enzymatic inactivation . This irreversible mechanism confers sustained target suppression that persists even after removal of free inhibitor from the extracellular milieu. In contrast, allosteric MALT1 inhibitors such as MLT-231 (IC50 = 9 nM) and MLT-985 (IC50 = 20 nM) act via reversible, non-covalent binding, and their inhibitory effects dissipate upon compound washout or metabolic clearance [1][2]. While reversible inhibitors offer higher biochemical potency, irreversible inhibitors provide distinct experimental advantages for chronic treatment protocols, target validation studies, and pharmacodynamic assessments where sustained pathway suppression is required.

covalent inhibitor target residence time washout resistance pharmacodynamics

Structural Validation by X-Ray Crystallography: Z-VRPR-FMK in Complex with MALT1 Paracaspase Domain (1.75 Å Resolution)

The co-crystal structure of human MALT1 paracaspase domain in complex with Z-VRPR-FMK has been solved at 1.75 Å resolution (PDB: 3V4O) [1]. This high-resolution structure confirms that the Val-Arg-Pro-Arg peptide sequence occupies the substrate-binding cleft with the C-terminal arginine (P1 residue) coordinated by three highly conserved acidic residues in the MALT1 active site [2]. The FMK warhead forms a covalent linkage with the catalytic cysteine residue, validating the irreversible inhibition mechanism at atomic resolution. This structural characterization distinguishes Z-VRPR-FMK from the majority of commercially available MALT1 inhibitors, for which high-resolution co-crystal structures are not publicly available, and provides a robust foundation for structure-guided experimental design and interpretation.

X-ray crystallography structure-guided design binding mode validation MALT1 paracaspase

Optimal Research Applications for Z-Val-Arg-Pro-DL-Arg-FMK Based on Quantified Evidence


MALT1-Dependent NF-κB Pathway Inhibition in ABC-DLBCL and B-ALL Cellular Models

Z-VRPR-FMK is validated for suppressing MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines (HBL-1, OCI-Ly3, TMD8) and B-cell acute lymphoblastic leukemia (B-ALL) models, with demonstrated BCL10 cleavage suppression at 50 µM (36-hour treatment) and growth inhibition in most B-ALL cell lines tested [1][2]. The compound's irreversible covalent binding mechanism ensures sustained MALT1 inactivation throughout chronic treatment protocols, making it particularly suitable for proliferation assays, viability studies, and pathway suppression experiments where washout would compromise data integrity. Notably, Z-VRPR-FMK efficiently kills B-ALL cells while sparing normal B cells, a selectivity feature critical for therapeutic target validation [3].

T Cell Receptor Signaling and Lymphocyte Activation Studies

Z-VRPR-FMK suppresses T cell activation-induced BCL10 cleavage in a dose-dependent manner and reduces Jurkat cell adhesion to fibronectin, establishing its utility for interrogating MALT1 function in T cell receptor (TCR) signaling cascades [1]. The compound's validated cellular concentration range of 12.5-75 µM for NF-κB suppression in lymphocytes provides a defined experimental window for dose-response studies [2]. Researchers investigating MALT1-dependent transcriptional programs, cytokine production, or T cell proliferation should employ Z-VRPR-FMK rather than reversible inhibitors if sustained pathway blockade is required beyond acute treatment periods.

Structural Biology and Target Engagement Validation Using Co-Crystal Structure-Guided Approaches

The availability of a high-resolution (1.75 Å) co-crystal structure of Z-VRPR-FMK bound to the MALT1 paracaspase domain (PDB: 3V4O) provides researchers with atomic-level validation of inhibitor binding mode and target engagement [1]. This structural data enables rational mutagenesis studies, molecular dynamics simulations, and structure-based design of derivative compounds. The defined binding interactions—including coordination of the C-terminal arginine by three conserved acidic residues and covalent linkage to the catalytic cysteine—make Z-VRPR-FMK the preferred reference inhibitor for structural biology applications and for validating novel MALT1 inhibitors through competitive binding assays [2].

MALT1 Substrate Cleavage Analysis (BCL10, TNFAIP3, CYLD)

Z-VRPR-FMK inhibits the cleavage of MALT1's endogenous substrates BCL10, TNFAIP3 (A20), and CYLD [1]. This substrate profile enables researchers to use the compound as a tool for distinguishing MALT1 protease-dependent from MALT1 scaffolding-dependent signaling events. In experimental systems where MALT1 knockdown or knockout may produce confounding scaffolding effects, pharmacological inhibition with Z-VRPR-FMK at 50 µM provides a complementary approach to specifically interrogate protease function without disrupting CBM (CARD11-BCL10-MALT1) complex assembly [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Val-Arg-Pro-DL-Arg-FMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.